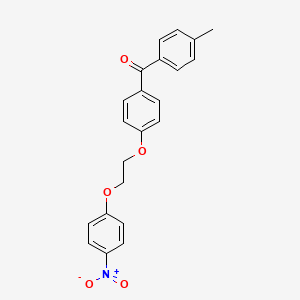![molecular formula C22H24N6O3 B2888114 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578758-05-1](/img/structure/B2888114.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amino group, a carboxamide group, a furan ring, and a pyrrolo[2,3-b]quinoxaline moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring system. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amino and carboxamide groups, as well as the furan and pyrrolo[2,3-b]quinoxaline moieties. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring system could impact properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Properties
This compound is related to several research areas, particularly in the synthesis and study of various heterocyclic compounds. For instance, El’chaninov et al. (2017) discussed the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, involving a process that includes coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions (El’chaninov & Aleksandrov, 2017).
Reactions with Pyrrole-2,3-diones
In the field of organic chemistry, compounds involving pyrrole and quinoxaline units are of interest. Sarıpınar et al. (2007) explored the reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine, leading to the synthesis of various derivatives including pyrazole-3-carboxamide and quinoxaline-2-one derivatives (Sarıpınar, Karatas, & Ilhan, 2007).
Electrophilic Substitution Reactions
Aleksandrov et al. (2019) studied electrophilic substitution reactions of N-(5-quinolyl)furan-2-carboxamide, a compound structurally related to the one . This research provides insights into the reactivity and potential applications of such compounds in various fields (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Novel Compounds and Potential Applications
The compound's structure relates to the broader field of heterocyclic chemistry, where novel compounds are synthesized for various applications. Research by Ruiz et al. (2006) on the intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides is a prime example, showcasing the potential for creating unique molecules with diverse applications (Ruiz, Lete, & Sotomayor, 2006).
Characterization of Chemical Structure
Research into the chemical structure and properties of related compounds, like those conducted by Hofmann (1998), provides valuable insights into the behavior and potential uses of these molecules (Hofmann, 1998).
Future Directions
properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14(2)30-12-6-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-15-7-5-11-31-15/h3-5,7-9,11,13-14H,6,10,12,23H2,1-2H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNTEITCDHFSQ-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

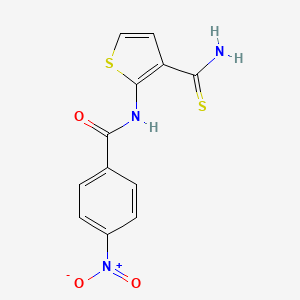
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)
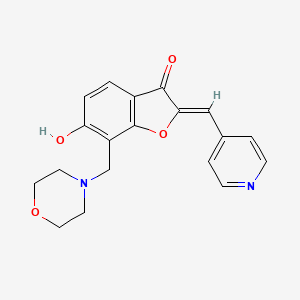
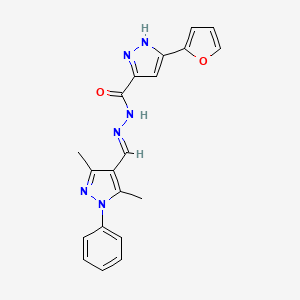
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
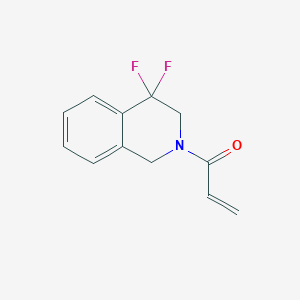
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
![2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid](/img/structure/B2888049.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)
